

# An In-depth Technical Guide to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

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## Compound of Interest

Compound Name: (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Cat. No.: B1595447

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## Introduction

**(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**, more commonly known as 2,4,4'-Trimethoxybenzophenone, is a polysubstituted aromatic ketone. The benzophenone core structure is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known to exhibit a wide range of biological activities and physicochemical properties. This guide provides a comprehensive overview of 2,4,4'-Trimethoxybenzophenone, including its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Friedel-Crafts acylation, and a discussion of its potential biological significance.

## Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Chemical Structure:

- Systematic Name: **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**
- Common Name: 2,4,4'-Trimethoxybenzophenone
- CAS Number: 4038-15-7[1][2][3][4][5]

- Molecular Formula:  $C_{16}H_{16}O_4$ [\[3\]](#)[\[5\]](#)
- InChI Key: VFTDVICZBGDMMB-UHFFFAOYSA-N

Physicochemical Data Summary:

Property	Value	Source(s)
Molecular Weight	272.30 g/mol	<a href="#">[3]</a>
Melting Point	72 °C	<a href="#">[1]</a>
Appearance	White to light yellow crystalline powder (predicted)	<a href="#">[6]</a>
Solubility	Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate.	<a href="#">[6]</a>

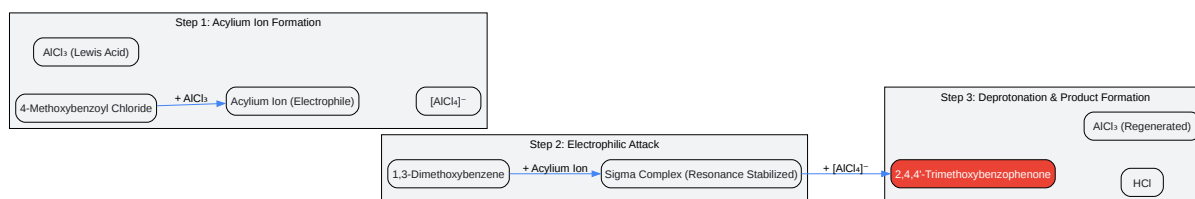
## Section 2: Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 2,4,4'-Trimethoxybenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

### Mechanistic Overview

The synthesis proceeds by the reaction of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with 4-methoxybenzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride ( $AlCl_3$ ), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the final product, 2,4,4'-Trimethoxybenzophenone.

Diagram of the Friedel-Crafts Acylation Mechanism:



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Caption: Mechanism of Friedel-Crafts Acylation.

## Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,4,4'-Trimethoxybenzophenone.

Materials and Reagents:

- 1,3-Dimethoxybenzene
- 4-Methoxybenzoyl chloride
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )

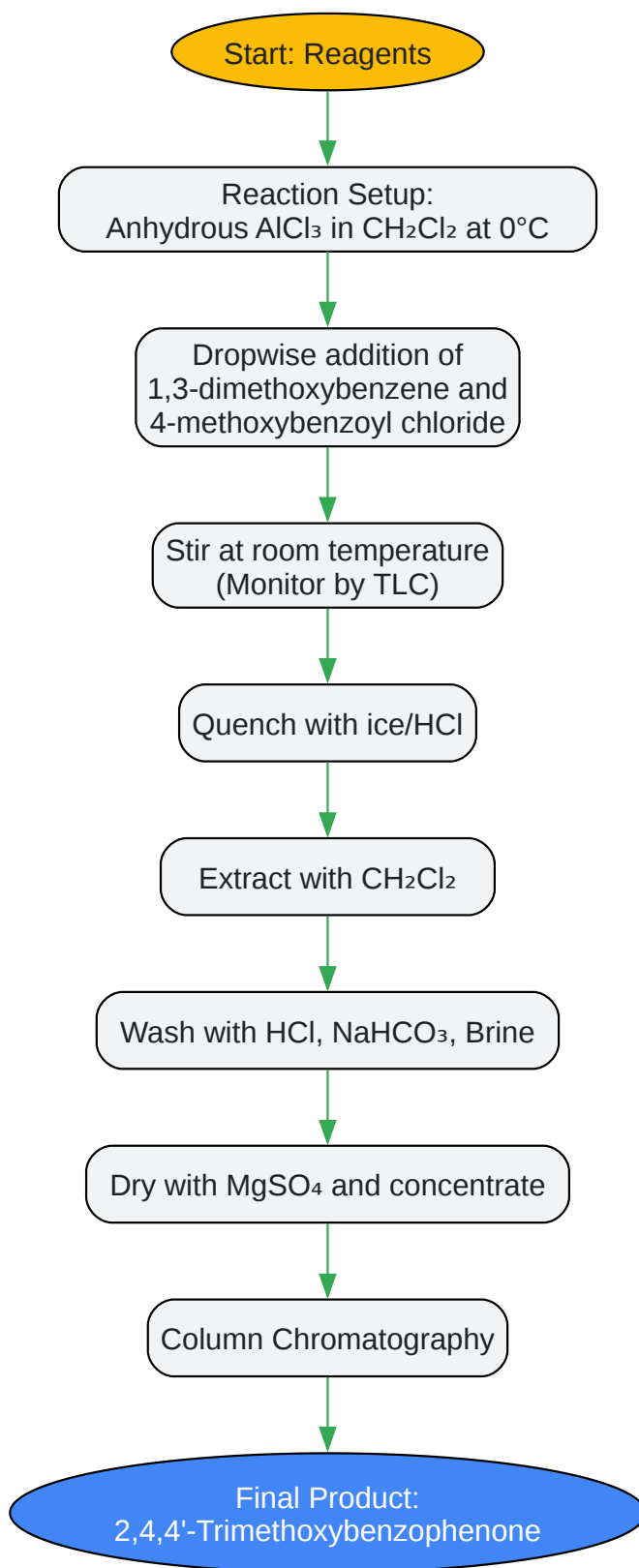
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hexane
- Ethyl Acetate

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
- **Addition of Reactants:** Cool the suspension to 0 °C using an ice bath. To this, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel.
- **Acylation:** While maintaining the temperature at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the layers separate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4,4'-Trimethoxybenzophenone.

Diagram of the Synthesis Workflow:



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Caption: General workflow for the synthesis.

## Section 3: Spectroscopic Characterization

The structure of the synthesized 2,4,4'-Trimethoxybenzophenone can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.

- **$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):** The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the 2,4-dimethoxyphenyl ring will likely appear as a set of coupled doublets and a singlet in the aromatic region ( $\delta$  6.5-7.5 ppm). The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region ( $\delta$  6.9-7.8 ppm). The three methoxy groups will each present as a singlet at approximately  $\delta$  3.8-3.9 ppm.
- **$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):** The  $^{13}\text{C}$  NMR spectrum will show signals for all 16 carbons in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of  $\delta$  190-200 ppm.<sup>[7]</sup> The aromatic carbons will appear in the region of  $\delta$  100-165 ppm, with the oxygen-substituted carbons being the most downfield. The carbons of the three methoxy groups will be observed around  $\delta$  55-56 ppm.
- **IR (Infrared) Spectroscopy:** The IR spectrum will be characterized by a strong absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration, typically in the range of  $1640\text{-}1680\text{ cm}^{-1}$ . Other significant peaks will include C-O stretching vibrations for the methoxy groups (around  $1250\text{ cm}^{-1}$  and  $1030\text{ cm}^{-1}$ ) and C-H stretching and bending vibrations for the aromatic rings.
- **MS (Mass Spectrometry):** The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $m/z = 272.30$ ). Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, which would result in characteristic fragment ions.

## Section 4: Potential Biological Activities and Applications

While specific biological data for 2,4,4'-Trimethoxybenzophenone is not extensively documented, the broader class of benzophenones and polysubstituted aromatic compounds are of significant interest in drug discovery and other fields.

- **Cytotoxic and Anticancer Potential:** Many natural and synthetic benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. The methoxy substitution pattern on the aromatic rings of 2,4,4'-Trimethoxybenzophenone could modulate its interaction with biological targets, making it a candidate for anticancer screening programs.
- **Antimicrobial Activity:** Certain substituted benzophenones have been shown to possess antibacterial and antifungal properties.[5][9] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. Given the prevalence of antimicrobial resistance, novel scaffolds like 2,4,4'-Trimethoxybenzophenone are valuable for further investigation.
- **Other Potential Applications:** Benzophenone derivatives are widely used as UV filters in sunscreens and as photoinitiators in polymer chemistry.[10] The specific substitution pattern of 2,4,4'-Trimethoxybenzophenone may impart unique photochemical properties that could be exploited in materials science.

## Conclusion

**(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone** (2,4,4'-Trimethoxybenzophenone) is a well-defined chemical entity with accessible synthetic routes. Its structural similarity to other biologically active benzophenones suggests potential for applications in medicinal chemistry, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

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